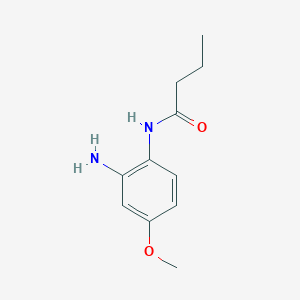

N-(2-Amino-4-methoxyphenyl)butanamide

Description

N-(2-Amino-4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H16N2O2 It is characterized by the presence of an amino group, a methoxy group, and a butanamide moiety attached to a phenyl ring

Properties

IUPAC Name |

N-(2-amino-4-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-11(14)13-10-6-5-8(15-2)7-9(10)12/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSZLVJMRFFXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589819 | |

| Record name | N-(2-Amino-4-methoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67169-90-8 | |

| Record name | N-(2-Amino-4-methoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67169-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4-methoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methoxyphenyl)butanamide typically involves the reaction of 2-amino-4-methoxybenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The butanamide group participates in acylation reactions. For example, N-(4-bromo-2-methylphenyl)butanamide (a structural analogue) is synthesized via reaction with butyryl chloride in aromatic solvents (e.g., toluene) at 50–100°C, achieving yields of 92–95% .

| Reaction | Conditions | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Butyryl chloride + o-toluidine | 50–100°C, aromatic solvent | None | 92–95% |

Bromination of the Aromatic Ring

Electrophilic bromination occurs at the para position of the methoxyphenyl group. In acetic acid with elemental bromine (1–1.3 equivalents), N-(4-bromo-2-methylphenyl)butanamide forms in >95% yield .

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(2-methylphenyl)butanamide | Br₂, acetic acid | 10–80°C, 20 min–3 h | N-(4-bromo-2-methylphenyl)butanamide | >95% |

Carbonylation Reactions

Palladium-catalyzed carbonylation introduces methoxycarbonyl groups. Using carbon monoxide (2–30 bar) and methanol at 90–160°C, methyl esters form with >95% yield .

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-bromo-2-methylphenyl)butanamide | Pd catalyst | 90–160°C, CO pressure | Methyl N-butyryl-4-amino-3-methylbenzoate | >95% |

Metabolic Transformations

In vitro metabolism studies reveal two primary pathways:

-

O-Demethylation : CYP1A2-mediated removal of the methoxy group to form 2-hydroxy derivatives .

-

Hydroxylation : Addition of hydroxyl groups to the aromatic ring .

| Enzyme | Reaction | Metabolite | Reference |

|---|---|---|---|

| CYP1A2 | O-Demethylation | 2-((2-Hydroxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide | |

| CYP1A2 | Ring hydroxylation | Hydroxylated butanamide derivative |

Cyclization and Heterocycle Formation

The amino group facilitates cyclization with electrophiles. For example, 2-aminothiazole derivatives form via reactions with thiourea and iodine under reflux .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiourea + iodine | Refluxing ethyl alcohol | 2-Aminothiazole-paeonol derivatives | Moderate |

Electrophilic Substitution

The methoxy group directs electrophilic substitution to the para position. For example, Friedel-Crafts acylation with maleic anhydride forms α,β-unsaturated systems .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Friedel-Crafts acylation | 4-Oxo-2-butenamide derivatives | Moderate |

Redox Reactions

The amino group undergoes oxidation to nitro derivatives, while the methoxy group resists reduction under standard conditions .

| Reagent | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Oxidation | Nitroso/nitro derivatives | Variable |

Key Insights:

-

Reactivity Hierarchy : The amino group is the most reactive site, followed by the methoxy-substituted aromatic ring.

-

Catalytic Efficiency : Palladium catalysts enable high-yield carbonylation, while CYP1A2 dominates metabolic pathways .

-

Synthetic Utility : Bromination and acylation reactions are scalable for industrial production .

Scientific Research Applications

N-(2-Amino-4-methoxyphenyl)butanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methoxyphenol: Similar in structure but lacks the butanamide moiety.

4-Amino-N-(4-methoxyphenyl)butanamide: Similar but with different substitution patterns on the phenyl ring.

Uniqueness

N-(2-Amino-4-methoxyphenyl)butanamide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, along with the butanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-Amino-4-methoxyphenyl)butanamide, also known as a derivative of butanamide, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy-substituted phenyl ring. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Key Properties

- Molecular Weight : 208.26 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Data not widely available.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, a study synthesized several derivatives and evaluated their effects on inflammatory cytokines such as IL-1β and IL-6. The results indicated that certain derivatives exhibited significant inhibition of these cytokines in vitro, demonstrating potential therapeutic benefits in inflammatory conditions .

Table 1: Inhibition of Cytokine Expression

| Compound | IL-6 mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) |

|---|---|---|

| Compound 4d | 5.3 | 4.8 |

| Compound 5c | 4.6 | 5.0 |

| Compound 5f | 7.5 | 6.0 |

Cytotoxicity and Safety

Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. A study involving repeated oral administration in rats reported no significant adverse effects at doses up to 500 mg/kg, indicating a no-observed-adverse-effect level (NOAEL) for this compound .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. For example, certain analogs demonstrated activity against various bacterial strains, suggesting that modifications to the structure could enhance their efficacy as antimicrobial agents .

GABA Transporter Inhibition

Emerging research indicates that similar compounds may interact with GABA transporters, which are important targets for treating neuropathic pain. In vitro studies revealed that some derivatives exhibited inhibitory activity against GABA uptake, showing potential for development into therapeutic agents for pain management .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study, compounds derived from this compound were administered to mice subjected to induced inflammation via LPS injection. The results showed a marked reduction in the levels of pro-inflammatory cytokines in treated groups compared to controls, affirming the compound's potential as an anti-inflammatory agent .

Case Study 2: Safety Profile Assessment

A long-term toxicity study involved administering this compound to mixed-race albino rats over several weeks. Comprehensive blood and organ assessments post-treatment revealed no significant pathological changes, supporting its safety profile for further research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.